molecular formula C23H47NO4 B139191 N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine CAS No. 140408-14-6

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine

Cat. No. B139191
CAS RN: 140408-14-6
M. Wt: 401.6 g/mol
InChI Key: MCEGFLZHNLEUFR-LEWJYISDSA-N
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Description

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine is a biochemical compound with the molecular formula C23H47NO4 . It is used for proteomics research . This compound is not sold to individuals and is only used for scientific research . It is not used for any human experiments or non-research animal experiments .


Synthesis Analysis

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine can be found in databases such as PubChem . The compound has a molecular formula of C23H47NO4 .

Scientific Research Applications

Synthesis of D-erythro-Sphinganine

A total synthesis approach starting from N-tert-butyloxycarbonyl-L-serine methyl ester to synthesize D-erythro-sphinganine demonstrates the compound's utility as an intermediate in the preparation of biologically relevant sphingolipids. This process involves stereoselective preparation of an α-amino epoxide, fitting the stereochemistry of D-erythro-sphinganine's polar head, highlighting its foundational role in sphingolipid chemistry (Siciliano et al., 2014).

Photolyzable Sphingosine 1-Phosphate Derivatives

The creation of a photolyzable sphingosine 1-phosphate derivative through N-(tert-butoxycarbonyl)-2-N,3-O-isopropylidenesphingosine underscores its application in studying cellular processes. This derivative's ability to stimulate DNA synthesis upon illumination in caged SPP-loaded cells offers a tool for probing sphingosine 1-phosphate signaling mechanisms (Qiao et al., 1998).

Biosynthesis of Sphingolipids

Research involving N-[1-14C]-octanoyl-sphinganine and D-erythro-[3-3H]-sphinganine has provided insights into the biosynthesis of sphingolipids, demonstrating that dihydroceramide, rather than sphinganine, undergoes desaturation by cultured cells. This elucidates the pathway by which the double bond is introduced in sphingolipid backbones, indicating the compound's importance in understanding lipid biochemistry (Rother et al., 1992).

Inhibition of Protein Kinase C and Src Kinase

The inhibitory effects of chemically well-defined sphingosines and their derivatives on protein kinase C (PK-C) and src kinase activities highlight the biological relevance of sphingosine derivatives. This underscores their potential for investigating the regulatory roles of these kinases in cellular signaling (Igarashi et al., 1989).

Enzymatic Synthesis and Biological Activity

Studies on the enzymatic synthesis of N,N-dimethyl-sphingosine, demonstrating the presence of N-methyltransferase in mouse brain, reveal the synthetic versatility and biological significance of sphingosine derivatives. This has implications for understanding sphingosine's role in signaling pathways and its enzymatic modification in the brain (Igarashi & Hakomori, 1989).

properties

IUPAC Name

tert-butyl N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGFLZHNLEUFR-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472332
Record name FT-0663562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine

CAS RN

140408-14-6
Record name FT-0663562
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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